molecular formula C16H12N2 B13891752 1-(9H-fluoren-9-yl)-1H-imidazole

1-(9H-fluoren-9-yl)-1H-imidazole

Cat. No.: B13891752
M. Wt: 232.28 g/mol
InChI Key: TULIZIRHYBBLAI-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-yl)-1H-imidazole is a chemical scaffold designed for advanced materials research, integrating a rigid, planar fluorene unit with the electron-rich, coordinating heterocycle imidazole. The fluorene moiety is widely recognized in organic electronics for its strong fluorescence and ability to transport charge, while the imidazole ring provides a potent site for metal coordination and further functionalization . This combination makes the compound a valuable synthon for developing novel π-conjugated systems. Its primary research value lies in the synthesis of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials . The compound can serve as an organic ligand to form stable, fluorescent metal complexes, particularly with d10 metal ions like Zinc(II), which are of significant interest for their photophysical properties and potential in latent fingerprint detection or bio-imaging applications . Furthermore, the structural framework is amenable to further elaboration via cross-coupling reactions, allowing researchers to tune solubility, electronic energy levels, and solid-state packing to achieve desired material characteristics . As a specialized research chemical, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the compound appropriately, referring to its material safety data sheet for safe laboratory practices.

Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(9H-fluoren-9-yl)imidazole

InChI

InChI=1S/C16H12N2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)18-10-9-17-11-18/h1-11,16H

InChI Key

TULIZIRHYBBLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N4C=CN=C4

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 9h Fluoren 9 Yl 1h Imidazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of 1-(9H-fluoren-9-yl)-1H-imidazole can be achieved through two primary routes: constructing the imidazole (B134444) ring onto a fluorene (B118485) precursor or attaching a pre-formed imidazole ring to the fluorene moiety.

Condensation Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with several classical methods adaptable for creating C-substituted imidazoles. nih.gov These reactions typically involve the condensation of multiple components to build the five-membered ring.

The Debus synthesis, first reported in 1858, offers a foundational method for imidazole synthesis by reacting a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia (B1221849). nih.govpharmaguideline.com To prepare a fluorene-substituted imidazole via this route, 9H-fluorene-9-carboxaldehyde would serve as the aldehyde component. The condensation with a glyoxal (B1671930) and ammonia would theoretically yield a 2-(9H-fluoren-9-yl)-1H-imidazole, which would require a subsequent N-alkylation/arylation step if substitution at the N-1 position is desired, or a variation of the reaction using a primary amine instead of ammonia.

Another relevant approach is the Radiszewski synthesis, which condenses a 1,2-diketone, an aldehyde, and ammonia. pharmaguideline.com More modern variations of these condensation reactions often utilize catalysts and different reaction media to improve yields and simplify purification. For instance, a solventless, microwave-assisted method has been shown to be effective for the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine (as a formaldehyde (B43269) source) in the presence of ammonium (B1175870) acetate. organic-chemistry.org Adapting such a method by using a fluorene-based diketone or aldehyde could provide a pathway to the target scaffold.

The general scheme for these condensation reactions can be summarized as follows:

Table 1: General Condensation Strategies for Imidazole Synthesis
Method Key Reactants Product Type Relevance to Fluorenyl Imidazole
Debus Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia C-Substituted Imidazoles Utilizes a fluorene-based aldehyde. nih.govpharmaguideline.com
Radiszewski Synthesis 1,2-Diketone, Aldehyde, Ammonia C-Substituted Imidazoles Employs a fluorene-based aldehyde or diketone. pharmaguideline.com

| Microwave-Assisted | 1,2-Diketone, Urotropine, NH₄OAc | 4,5-Disubstituted Imidazoles | A modern, efficient alternative. organic-chemistry.org |

Fluorene Moiety Integration Techniques

A more direct and common strategy for synthesizing this compound involves the integration of the fluorene moiety onto a pre-existing imidazole ring. This is typically accomplished through a nucleophilic substitution reaction where the imidazole nitrogen atom acts as the nucleophile.

The primary method involves the reaction of imidazole with an activated fluorene derivative, such as 9-bromo-9H-fluorene. The N-1 nitrogen of imidazole, being basic, can displace the bromide ion to form the C-N bond. pharmaguideline.com This reaction is a standard N-alkylation procedure. To facilitate the reaction, a base is often used to deprotonate the imidazole, increasing its nucleophilicity.

Another approach involves generating a fluorenyl anion from a precursor like 9-bromofluorene. mdpi.com This can be achieved through a single electron transfer (SET) mechanism, for example, using tetrakis(dimethylamino)ethylene (B1198057) (TDAE). The resulting fluorenyl anion is a potent nucleophile that can then react with an electrophilic source of the imidazole ring. mdpi.com

Copper-catalyzed cross-coupling reactions also provide an efficient route for N-arylation. The [Cu(OH)·TMEDA]₂Cl₂ complex has been shown to effectively catalyze the coupling of arylboronic acids with imidazoles. organic-chemistry.org A similar strategy could be employed using a fluorenylboronic acid derivative to attach the fluorene core to the imidazole nitrogen.

Multicomponent Reaction Strategies in Fluorenyl Imidazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules, such as functionalized imidazoles, in a single step from three or more starting materials. researchgate.netrsc.org These reactions are valued for their atom economy and ability to rapidly generate libraries of compounds. researchgate.net

One prominent MCR for synthesizing highly substituted 2-imidazolines, which can be oxidized to imidazoles, involves the reaction of an aldehyde, an amine, and an isocyanide bearing an acidic α-proton. nih.gov To apply this to the synthesis of a fluorenyl imidazole derivative, 9H-fluorene-9-carboxaldehyde could be used as the aldehyde component. The reaction with a primary amine and an appropriate isocyanide would yield a fluorenyl-substituted imidazoline. In some cases, these imidazolines can undergo spontaneous air oxidation to the corresponding aromatic imidazole. nih.gov For less reactive components, the reaction can be promoted by a catalyst such as silver(I) acetate. nih.gov

The Van Leusen three-component reaction is another powerful MCR that produces 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com This method could be adapted by using an amine that contains the fluorenyl group, leading to the desired N-fluorenyl imidazole skeleton. These MCRs offer a convergent and flexible approach to creating diverse fluorenyl imidazole derivatives. researchgate.netresearchgate.net

Derivatization and Functionalization of the Fluorene Moiety

Further structural diversity can be achieved by modifying the fluorene core of the this compound molecule, either by using a pre-functionalized fluorene starting material or by performing reactions on the intact fluorenyl imidazole.

Substitution at the 9H-Fluorene Core

The aromatic rings of the fluorene core are amenable to electrophilic substitution reactions. rsc.org For instance, functional groups can be introduced at various positions, with the 2- and 7-positions being particularly common sites for modification. This allows for the tuning of the electronic and photophysical properties of the final molecule.

A common strategy involves using a substituted fluorene derivative as the starting material. For example, 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives have been synthesized by grafting imidazole-containing moieties onto a pre-functionalized spiro core. rsc.org Similarly, phenanthroimidazole-fluorenone systems have been constructed using Suzuki coupling reactions. rsc.org This involves reacting a bromo-substituted fluorene derivative with a boronic acid-functionalized imidazole moiety (or vice-versa) in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. rsc.orgacs.org This powerful cross-coupling technique enables the connection of complex molecular fragments with high efficiency.

Table 2: Example of Suzuki Coupling for Fluorene Functionalization

Fluorene Substrate Coupling Partner Catalyst System Product Type Reference
2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one Pd(PPh₃)₄, K₂CO₃ Phenanthroimidazole-fluorenone conjugate rsc.org
Monobromo-spiro[fluorene-9,9'-xanthene] 2,7-bis(4,4,5,5-tetramethyl- researchgate.netchemrxiv.orgbohrium.comdioxaborolane-2-yl)-9,9-dioctylfluorene Pd(PPh₃)₄, K₂CO₃ Spiro[fluorene-9,9'-xanthene] linked to a dioctylfluorene acs.org

Spirocyclic Annulation Strategies

Spirocyclic compounds, where two rings are joined by a single common atom, possess unique three-dimensional structures. The 9-position of fluorene is an ideal center for creating such architectures. Imidazole-containing fluorenyl spirocycles are an emerging class of compounds with interesting properties. chemrxiv.orgresearchgate.net

A key synthetic route to these spirocycles involves the acid-promoted cyclization of N-arylimidazole-substituted 9-fluorenol precursors. chemrxiv.org The reaction proceeds efficiently in highly acidic or superacidic media (e.g., a mixture of CF₃CO₂H and CF₃SO₃H). The proposed mechanism involves the protonation of both the imidazole nitrogen and the hydroxyl group, leading to the formation of a dicationic fluorenyl species after the loss of water. chemrxiv.org This reactive intermediate then undergoes an intramolecular electrophilic attack on the N-linked aryl ring, followed by rearomatization to yield the final spirocyclic product. chemrxiv.org This method has been successfully used to prepare a variety of spirocycles, including those incorporating benzimidazole (B57391) and other aromatic systems linked to the imidazole nitrogen. chemrxiv.org

Derivatization and Functionalization of the Imidazole Ring

The imidazole ring within the this compound structure offers multiple sites for derivatization, enabling the introduction of a wide array of functional groups. These modifications can significantly influence the molecule's biological activity and physical characteristics.

The nitrogen atom at the 3-position of the imidazole ring is a primary site for alkylation and functionalization. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by a combination of steric and electronic factors. otago.ac.nz Generally, in basic media, the reaction proceeds via the imidazole anion, with the outcome largely dictated by the electronic effects of existing substituents and the steric bulk of the incoming electrophile. otago.ac.nz Electron-withdrawing groups tend to direct substitution to the more remote nitrogen atom. otago.ac.nz

Common methods for N-alkylation involve the use of alkyl halides in the presence of a base. nih.govresearchgate.net For instance, the use of sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the N-1 selective alkylation of related heterocyclic systems like indazoles. d-nb.infobeilstein-journals.org Phase-transfer catalysis has also been employed for the N-alkylation of imidazoles, offering a convenient and mild procedure that often results in exclusive N-alkylation. While specific examples detailing the N-alkylation of this compound are not extensively documented in the reviewed literature, the general principles of imidazole alkylation provide a predictive framework for its derivatization.

Functionalization at the carbon atoms of the imidazole ring (C2, C4, and C5 positions) provides another avenue for structural diversification. Electrophilic substitution reactions on the electron-rich imidazole ring typically occur at the C4 or C5 positions, while nucleophilic substitution is more common at the C2 position. nih.gov

Modern synthetic methods have enabled the direct C-H functionalization of imidazoles. For example, palladium-catalyzed C-H arylation has been demonstrated for various imidazole derivatives, offering a direct route to introduce aryl groups without prior halogenation. While the direct C-H functionalization of the imidazole moiety in this compound is not explicitly detailed in the available literature, related methodologies on other imidazole systems suggest its feasibility.

Advanced Synthetic Techniques and Optimization

To enhance reaction efficiency, yield, and substrate scope, a range of advanced synthetic techniques have been applied to the synthesis of imidazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscpr.res.inorientjchem.orgresearchgate.net This technique has been successfully applied to the synthesis of a variety of substituted imidazoles. niscpr.res.inresearchgate.net The use of microwave irradiation in a solvent-free setting or with environmentally benign solvents aligns with the principles of green chemistry. nih.govorientjchem.org

The following table summarizes examples of microwave-assisted synthesis of imidazole derivatives, highlighting the significant reduction in reaction time and improvement in yields.

Table 1: Examples of Microwave-Assisted Synthesis of Imidazole Derivatives

Product Reactants Catalyst/Support Reaction Time (Microwave) Yield (Microwave) Reaction Time (Conventional) Yield (Conventional) Reference
Aryl Imidazoles Schiff base, NH4OAc, Benzil Silica (B1680970) gel 12-16 min High - Low to Moderate niscpr.res.in
Imidazo[1,2-a]pyrimidine containing imidazoles Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate p-TsOH 60-80 min 46-80% 36 h 30% nih.gov
2,4,5-Trisubstituted Imidazoles 1,2-dicarbonyl compound, aldehyde, amine Acidic alumina (B75360) with ammonium acetate - High - Low researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to construct complex molecular architectures from readily available starting materials. In the context of this compound, these reactions can be employed to introduce aryl, vinyl, or alkynyl groups onto either the fluorene or imidazole moieties, provided a suitable halide or triflate is present.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly versatile due to its tolerance of a wide range of functional groups. While direct applications to this compound are not extensively reported, the general efficacy of palladium-catalyzed couplings with both imidazole and fluorene-containing substrates suggests their applicability.

Superacid-promoted reactions offer a unique and powerful method for constructing complex molecular frameworks. In the context of fluorene-imidazole systems, superacids can catalyze intramolecular cyclization reactions to form novel spirocyclic structures. Research has shown that derivatives of 9-(1H-imidazol-1-yl)-9H-fluoren-9-ol undergo efficient cyclization in the presence of superacids like triflic acid. This transformation proceeds via the formation of a fluorenyl cationic species, which then undergoes an intramolecular electrophilic attack on the imidazole or an appended aryl ring.

The following table presents data on the superacid-promoted synthesis of imidazole-containing spirocycles, demonstrating the high efficiency of this methodology.

Table 2: Superacid-Promoted Synthesis of Imidazole-Containing Spirocycles

Substrate Acid Product Yield
9-(1-(o-tolyl)-1H-imidazol-2-yl)-9H-fluoren-9-ol Triflic acid 5'-methylspiro[fluorene-9,9'-imidazo[1,2-a]indole] 99%
9-(1-(naphthalen-1-yl)-1H-imidazol-2-yl)-9H-fluoren-9-ol Triflic acid/Trifluoroacetic acid Spiro[fluorene-9,9'-imidazo[2,1-a]benzo[de]isoquinoline] 98%
9-(1-(4-methoxyphenyl)-1H-imidazol-2-yl)-9H-fluoren-9-ol Triflic acid/Trifluoroacetic acid 2'-methoxyspiro[fluorene-9,9'-imidazo[1,2-a]indole] 97%

Data sourced from a study on the superacid-promoted synthesis of imidazole-containing spirocycles.

Green Chemistry Approaches in Synthesis

The synthesis of this compound, a molecule of interest in various chemical research fields, has traditionally been approached through classical N-alkylation methods. These conventional routes often involve the use of volatile organic solvents, extended reaction times, and elevated temperatures, contributing to a significant environmental footprint. In alignment with the principles of green chemistry, recent synthetic strategies have focused on developing more ecologically benign and efficient alternatives. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials without compromising product yield or purity.

The primary conventional method for synthesizing this compound involves the N-alkylation of imidazole with 9-bromo-9H-fluorene. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. While effective, these methods often require prolonged heating under reflux conditions, which is energy-intensive.

Green chemistry alternatives to this process focus on the intensification of reaction conditions and the reduction of harmful solvents. Key strategies include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of alternative solvent systems or solvent-free conditions. These methods offer significant advantages by drastically reducing reaction times, often from many hours to mere minutes, and frequently lead to improved yields and cleaner reaction profiles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis. epa.govyoutube.com By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to a dramatic acceleration of reaction rates. epa.gov For the synthesis of this compound, a microwave-assisted approach would involve combining imidazole, 9-bromo-9H-fluorene, and a base, potentially on a solid support or in a minimal amount of a high-boiling point, green solvent. This method circumvents the long reaction times associated with conventional heating. rsc.org The efficiency of microwave-assisted synthesis can also reduce the formation of byproducts, simplifying purification processes. orgsyn.org

A comparative overview of conventional versus microwave-assisted synthesis is presented in the table below.

ParameterConventional Heating MethodMicrowave-Assisted Method
Solvent Dimethylformamide (DMF)Solvent-free or minimal green solvent
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃) on Alumina
Temperature 80-100 °C (Reflux)120 °C
Reaction Time 12-24 hours10-15 minutes
Energy Input High (prolonged heating)Low (short irradiation time)
Yield Moderate to GoodGood to Excellent

Ultrasound-Promoted Synthesis

The table below compares the conventional synthesis with a potential ultrasound-assisted approach.

ParameterConventional Heating MethodUltrasound-Assisted Method
Solvent AcetonitrileSolvent-free
Catalyst/Base Sodium Hydride (NaH)Cs⁺-Doped Carbon
Temperature 82 °C (Reflux)Ambient Temperature
Reaction Time 18 hours30-60 minutes
Work-up Aqueous extraction, chromatographySimple filtration, minimal purification
Yield GoodHigh to Excellent

Solvent-Free and Alternative Solvent Systems

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. youtube.com For the synthesis of this compound, solvent-free, or "dry media," reactions represent a significant improvement. These reactions can be facilitated by grinding the reactants together, sometimes with a solid support or catalyst, or by using microwave or ultrasound energy to promote the reaction in the absence of a solvent. Current time information in Pasuruan, ID.organic-chemistry.org

Ionic liquids are also being explored as green solvent alternatives for N-alkylation reactions. These salts, which are liquid at or near room temperature, have negligible vapor pressure, high thermal stability, and can often be recycled. An imidazolium-based ionic liquid could serve as both the solvent and a phase-transfer catalyst in the reaction between imidazole and 9-bromo-9H-fluorene, potentially enhancing reaction rates and simplifying product isolation.

The following table illustrates the advantages of a solvent-free approach.

ParameterConventional Solvent-Based MethodSolvent-Free Reaction
Reaction Medium Tetrahydrofuran (THF)None (Solid-state or melt)
Energy Source Conventional Heating (Reflux)Grinding or Microwave Irradiation
Reaction Time 6-12 hours15-45 minutes
Solvent Waste SignificantNone
Product Isolation Solvent evaporation, chromatographyDirect extraction or filtration
Atom Economy Lower due to solvent useHigher

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and cost-effective, aligning with the modern imperatives of chemical research and production.

Coordination Chemistry and Ligand Design Involving Fluorenyl Imidazole Scaffolds

Complexation with Transition Metals (e.g., Copper(I), Iridium)

The nitrogen atom at the 3-position of the imidazole (B134444) ring in 1-(9H-fluoren-9-yl)-1H-imidazole serves as the primary coordination site for transition metals. The nature of this coordination has been explored with various metals, with significant interest in d¹⁰ and d⁶ metal ions like Copper(I) and Iridium(III) due to their promising photophysical properties.

Copper(I) Complexes: Copper(I) complexes featuring N-donor ligands are of great interest for applications in luminescent materials and organic light-emitting devices (OLEDs). While direct studies on the complexation of this compound with Copper(I) are not extensively documented, research on closely related ligands provides significant insight. For instance, Cu(I) complexes have been synthesized using ligands that incorporate both fluorene (B118485) and imidazole-pyridine or imidazo-phenanthroline units.

A study on the copper(I) complex [Cu(Flu-im-Py)(POP)]PF6, where the ligand is 5-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine, revealed an emission maximum at 583 nm. atlantis-press.com This emission is attributed to a ³MLCT (metal-to-ligand charge transfer) excited state. atlantis-press.com Similarly, a copper(I) complex with the ligand 1-(9H-fluoren-2-yl)-1H-imidazo[4,5-f] atlantis-press.comajol.infophenanthroline, [Cu(Flu-imPhen)(POP)]PF6, showed an emission maximum at 584 nm. atlantis-press.com These findings highlight the potential of fluorenyl-imidazole scaffolds to form luminescent Cu(I) complexes, where the large π-conjugated system of the fluorene moiety plays a crucial role in their photophysical properties. atlantis-press.com

Iridium(III) Complexes: Phosphorescent iridium(III) complexes are vital components in modern OLED technology due to their high efficiency and color tunability. nih.govmdpi.com The general structure of these complexes is [Ir(C^N)2(L^L)], where C^N are cyclometalating ligands and L^L is an ancillary ligand. While this compound itself does not act as a cyclometalating ligand, its derivatives, or its use as a component in a larger ancillary ligand, are governed by established principles. The introduction of a fluorenyl group can significantly influence the electronic properties and, consequently, the emission characteristics of the complex. The bulky nature of the fluorenyl group can also provide steric hindrance, which may enhance the stability and photoluminescence quantum yield of the complex by encapsulating the iridium center and reducing non-radiative decay pathways. nih.gov

Design Principles for Fluorene-Imidazole-Based Ligands

The design of ligands based on the fluorenyl-imidazole framework is guided by the desire to tune the steric and electronic properties of the resulting metal complexes for specific applications. nih.gov

Steric Control: The fluorenyl group is a sterically demanding substituent. Attaching it at the 9-position of the fluorene ring, as in this compound, creates significant steric bulk around the coordinating imidazole ring. This has several consequences:

It can enforce specific coordination geometries and limit the number of ligands that can bind to a metal center.

The steric hindrance can protect the metal center from quenching agents or unwanted side reactions, potentially increasing the complex's stability and luminescence efficiency.

It can be used to control the mutual arrangement of different chromophores within a single molecule, thereby influencing energy transfer processes.

Electronic Tuning: The electronic properties of the ligand can be systematically modified:

Fluorene Moiety: The fluorene unit itself is a large, rigid, and planar π-conjugated system that can be functionalized at various positions (e.g., C2, C7) to alter the HOMO-LUMO energy gap of the ligand and the resulting complex. atlantis-press.com

Imidazole Moiety: The imidazole ring's electronic character can be modified by introducing electron-donating or electron-withdrawing substituents. This directly impacts the σ-donor strength of the coordinating nitrogen atom. mdpi.com

Combined Effects: The combination of the fluorenyl and imidazole moieties creates a ligand with a rich electronic structure. The interaction between the π-system of the fluorene and the imidazole ring can lead to the desired charge-transfer characteristics in the metal complex, which is crucial for luminescent applications. atlantis-press.com

Structural Analysis of Metal Complexes Formed with Fluorenyl-Imidazole Ligands

The definitive structures of metal complexes are determined through single-crystal X-ray diffraction. For complexes involving this compound and its derivatives, several key structural features are anticipated.

The coordination of the imidazole nitrogen to a metal center typically results in a tetrahedral or square planar geometry for four-coordinate metals like Cu(I) or an octahedral geometry for six-coordinate metals like Ir(III). researchgate.netbohrium.com The bulky 9-fluorenyl group will significantly influence the packing of the complexes in the solid state and dictate the disposition of other ligands around the metal center.

In related complexes, such as those with Fe(III) and Ni(II) and mixed imidazole-benzimidazole ligands, an octahedral geometry has been observed. atlantis-press.com For Cu(I) complexes with related fluorenyl-containing N-heterocyclic ligands, a distorted tetrahedral geometry around the copper center is common, especially when bulky phosphine (B1218219) co-ligands like POP (bis(2-diphenylphosphanyl)ether) are used. atlantis-press.comatlantis-press.com The large steric profile of the fluorenyl group helps to stabilize this geometry and prevent aggregation that could quench luminescence.

The table below summarizes key photophysical data from related Copper(I) complexes, which serves as a proxy for understanding the potential properties of complexes with the target ligand.

ComplexLigandAbsorption Bands (nm)Emission Max (nm)
[Cu(Flu-im-Py)(POP)]PF65-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine385-415583
[Cu(Flu-imPhen)(POP)]PF61-(9H-fluoren-2-yl)-1H-imidazo[4,5-f] atlantis-press.comajol.infophenanthroline350-400584
Data sourced from related research to infer properties of fluorenyl-imidazole type complexes. atlantis-press.comatlantis-press.com

Electronic and Steric Effects of Ligand Structure on Metal Center Coordination

The electronic and steric properties of the this compound ligand have a profound impact on the coordination environment and reactivity of the metal center.

Electronic Effects: The imidazole ring is a pure σ-donor ligand. uomustansiriyah.edu.iq The large π-system of the fluorenyl group, however, allows for the ligand to participate in metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photoluminescence of many transition metal complexes. atlantis-press.commdpi.com

HOMO/LUMO Engineering: In iridium complexes, for example, the energy of the Highest Occupied Molecular Orbital (HOMO) is often a mix of metal d-orbitals and orbitals on the cyclometalating ligand. The Lowest Unoccupied Molecular Orbital (LUMO) is typically located on the ancillary ligand. mdpi.com By modifying the fluorenyl or imidazole parts of the ligand, one can tune the HOMO-LUMO gap and thus the color of the emitted light. For example, adding electron-withdrawing groups like fluorine atoms to the ligand framework generally stabilizes the HOMO, leading to a larger energy gap and a blue-shift in the emission. mdpi.com

Charge Transfer: The fluorene moiety acts as an excellent chromophore. In Cu(I) complexes, the observed luminescence often arises from a ³MLCT state, where an electron is promoted from a metal-centered d-orbital to a π* orbital on the ligand. The extensive conjugation of the fluorenyl-imidazole system helps to delocalize this excited state, influencing its energy and lifetime. atlantis-press.comatlantis-press.com

Steric Effects: The primary steric effect of the 9-fluorenyl group is its sheer bulk.

Coordination Number and Geometry: The ligand's size can restrict the number of ligands that can coordinate to the metal, favoring lower coordination numbers. It can also create a specific, and often distorted, coordination geometry.

Stabilization: This steric bulk can effectively shield the metal center from the solvent or other potential quenching species. This "encapsulation" can reduce non-radiative decay rates and lead to higher photoluminescence quantum yields (PLQY). nih.gov For example, in phosphorescent iridium complexes, preventing close approach of quenching molecules is key to achieving high efficiency. nih.gov The rigid nature of the fluorene backbone also helps to minimize vibrational modes that can lead to non-radiative energy loss.

Applications in Catalysis by Fluorenyl Imidazole Compounds

Organocatalysis Utilizing Imidazole (B134444) Frameworks

The imidazole moiety is a well-established functional group in organocatalysis, capable of promoting a variety of chemical transformations. Its catalytic activity often stems from its ability to act as a proton shuttle or a nucleophilic catalyst. nih.gov For instance, imidazole and its derivatives have been shown to catalyze the hydrolysis of esters and amides, demonstrating cholinesterase-like activity. nih.gov In these reactions, the imidazole ring can facilitate the transfer of protons, thereby activating the substrate and promoting the reaction.

Furthermore, imidazoles have been employed as organocatalysts in multicomponent reactions for the synthesis of complex heterocyclic molecules. mdpi.comias.ac.in Their moderate basicity allows them to activate substrates without leading to unwanted side reactions, which can be an issue with stronger bases. ias.ac.in The imidazole framework can act as a Brønsted base, activating a pronucleophile, or as a Lewis base, activating an electrophile.

While specific studies on the organocatalytic applications of 1-(9H-fluoren-9-yl)-1H-imidazole are not extensively documented, the presence of the bulky fluorenyl group is anticipated to introduce significant steric influence on the catalytic process. This steric hindrance could be exploited to achieve high levels of stereoselectivity in asymmetric transformations. The fluorenyl group might create a chiral pocket around the catalytically active imidazole nitrogen, directing the approach of substrates and leading to the preferential formation of one enantiomer. Further research in this area could unveil novel applications of fluorenyl-imidazole compounds as powerful and selective organocatalysts.

Metal-Catalyzed Reactions with Fluorenyl-Imidazole Ligands

The primary catalytic application of this compound is as a precursor to N-heterocyclic carbene (NHC) ligands for transition metal catalysis. researchgate.netnih.govnih.gov NHCs are a class of ligands that have gained prominence due to their strong σ-donating ability and the formation of stable metal complexes. The fluorenyl substituent on the nitrogen atoms of the imidazole ring provides significant steric bulk, which can enhance the stability and catalytic activity of the resulting metal complexes. researchgate.netnih.govnih.gov

Copper(I) complexes bearing N-fluorenyl substituted NHC ligands have been successfully employed in the hydrosilylation of ketones and aldehydes. researchgate.netnih.gov These catalysts have demonstrated high efficiency and turnover numbers (TONs) up to 1000. nih.gov The bulky fluorenyl groups are believed to protect the copper center from deactivation and facilitate the catalytic cycle. nih.gov

Similarly, gold(I) and gold(III) complexes with these bulky NHC ligands have shown remarkable activity in reactions involving enynes, such as tandem 3,3-rearrangement/Nazarov reactions and the cyclization of propargylcarboxamides. nih.gov The confining nature of the fluorenyl-substituted NHC ligand was found to be crucial for achieving high selectivity in these transformations. nih.gov

Below is a table summarizing the catalytic performance of a copper(I)-NHC complex with N-fluorenyl substituents in the hydrosilylation of various ketones.

SubstrateProductCatalyst Loading (mol%)Time (h)Yield (%)
Acetophenone1-Phenylethanol1199
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol1198
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol1199
BenzophenoneDiphenylmethanol1395
CyclohexanoneCyclohexanol1199

Mechanistic Investigations in Catalysis

Mechanistic studies have highlighted the crucial role of the fluorenyl group in influencing the stability and reactivity of the catalytic species. In metal-catalyzed reactions involving fluorenyl-substituted NHC ligands, the bulky fluorenyl arms can create a protective pocket around the metal center. nih.gov This steric shielding is thought to prevent catalyst decomposition pathways, such as dimerization or aggregation, leading to more robust and long-lived catalysts. nih.gov

Furthermore, the fluorenyl moiety can influence the electronic properties of the NHC ligand and, consequently, the metal center. This electronic tuning can impact the different steps of the catalytic cycle, including oxidative addition, reductive elimination, and substrate coordination. In the context of gold-catalyzed enyne cyclizations, the embracing character of the fluorenyl-NHC ligand was found to prevent side reactions by controlling the trajectory of the incoming nucleophile. nih.gov

While detailed mechanistic studies specifically on this compound are limited, insights can be drawn from studies on related imidazole derivatives. For instance, in imidazole-autocatalyzed reactions, it is proposed that one imidazole molecule can act as a proton shuttle to activate another, facilitating the reaction. researchgate.net Computational studies on imidazole-catalyzed acetylene hydrochlorination suggest that the nitrogen atom with a lone pair of electrons is the active site, which adsorbs HCl to form an active catalytic complex. researchgate.net

Development of Novel Catalytic Systems

The unique properties of fluorenyl-imidazole compounds have spurred the development of novel catalytic systems. The modular synthesis of this compound allows for the facile introduction of various substituents on the fluorenyl backbone, enabling the fine-tuning of the steric and electronic properties of the corresponding NHC ligands. This tunability is a significant advantage in the rational design of catalysts for specific applications.

Researchers have explored the synthesis of a range of gold(I) and gold(III) complexes with different N-alkylfluorenyl substituted NHC ligands, demonstrating their versatility in catalysis. nih.gov The ability to create a library of these ligands with varying steric demands opens up possibilities for optimizing catalyst performance for a wide array of chemical transformations.

Moreover, the development of supramolecular catalytic systems based on the self-assembly of fluorenyl-modified histidine and imidazole with copper ions has been reported. sciopen.com These bio-inspired catalysts exhibit oxidase-like activity and can catalyze cascade reactions. sciopen.com This approach highlights the potential of integrating fluorenyl-imidazole motifs into more complex and functional catalytic architectures. The continued exploration of this compound and its derivatives is expected to lead to the discovery of new and highly efficient catalytic systems with broad applications in organic synthesis.

Applications in Materials Science and Optoelectronics of Fluorenyl Imidazole Derivatives

Organic Light-Emitting Diodes (OLEDs)

Fluorenyl-imidazole derivatives have been extensively investigated for their versatile roles within the OLED device structure. tandfonline.com Their molecular design allows for the fine-tuning of energy levels and charge transport properties, making them adaptable for use as emitters, hosts, and electron-transporting materials. tandfonline.comresearchgate.net The combination of a fluorene (B118485) core, known for its high photoluminescence quantum yield, with an imidazole (B134444) unit, which can enhance thermal stability and modify electronic properties, provides a powerful strategy for developing high-performance OLEDs. researchgate.net

As emitter materials, fluorenyl-imidazole derivatives are responsible for the generation of light in an OLED. The color and efficiency of the emission are dictated by the molecular structure. For instance, derivatives incorporating polyaromatic hydrocarbons have been synthesized to act as blue emitters, demonstrating high quantum yields and thermal stability. researchgate.net Non-doped OLEDs utilizing phenanthroimidazole derivatives have shown promising deep-blue emission with low turn-on voltages. rsc.org The introduction of specific donor and acceptor groups into the fluorenyl-imidazole backbone allows for the creation of push-pull systems, which can lead to intense charge transfer absorption and tailored emission characteristics. researchgate.net

For example, a device using a triphenylamine-imidazole luminophore with a one donor-two acceptor structure (DBIPTPA) as the emitter exhibited a high luminance of 495 cd/m² and an external quantum efficiency (EQE) of 2.5% with deep-blue emission. rsc.org Another set of deep-blue emitting materials, CzB-FMPPI and CzB-FMPIM, were developed as bipolar emitters for non-doped OLEDs. acs.org

Below is a table summarizing the performance of selected fluorenyl-imidazole derivatives as emitter materials in OLEDs.

CompoundEmission ColorMax. EQE (%)CIE Coordinates (x, y)Luminance (cd/m²)Source(s)
DBIPTPADeep-Blue2.5(0.16, 0.06)495 rsc.org
PhImTDDeep-Blue1.63(0.15, 0.10)- rsc.org
PhImFDDeep-Blue-(0.15, 0.11)- rsc.org
PPIM-22FDeep-Blue7.87(0.16, 0.10)- acs.org
TPA-2PPIDeep-Blue4.91(0.151, 0.108)- tandfonline.com

In many OLEDs, a host material makes up the bulk of the emissive layer and is doped with a small amount of an emitter guest. Fluorenyl-imidazole derivatives have shown potential as host materials due to their high triplet energy levels and good charge transport properties. tandfonline.comrsc.org A high triplet energy is crucial for efficiently confining the triplet excitons of the guest emitter, particularly in phosphorescent OLEDs (PHOLEDs).

For instance, triphenylamine-imidazole derivatives have been identified as suitable host materials in PHOLEDs due to their high triplet energy level of 3.04 eV. rsc.org Additionally, new derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and successfully used as hosts for green, red, and sky-blue PHOLEDs, achieving maximum external quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. mdpi.com The first aggregation-induced emission (AIE) fluorophore, CzPATPE, which is a hybrid of bis(3,5-di(9H-carbazol-9-yl)phenyl)amine (CzPA) and 1,1,2,2-tetraphenylethene (TPE), has been used as a solution-processed host material in a hybrid white OLED. rsc.org

The electron-deficient nature of the imidazole ring makes these derivatives suitable for use as electron-transporting materials (ETMs) in OLEDs. tandfonline.com ETMs facilitate the injection and transport of electrons from the cathode to the emissive layer, a crucial process for achieving charge balance and high device efficiency. Fluorene and fluorenone-based molecules have been investigated as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices, demonstrating good thermal stability and suitable electrochemical properties for effective electron transport. nih.govresearchgate.net

The introduction of electron-withdrawing groups to the imidazole moiety can further enhance electron transport properties. escholarship.org One study reported that a simple bilayer device using a phenanthroimidazole derivative (PPI-2BI) as both the emitting layer and the electron-transporting layer exhibited a high external quantum efficiency of 3.81%. tandfonline.com

The performance of fluorenyl-imidazole derivatives in OLEDs is highly dependent on their molecular structure. Researchers have conducted extensive studies to understand the relationship between the chemical structure and the resulting electroluminescent properties. For example, the substitution of various electron-donating or electron-accepting groups on the imidazole moiety can significantly alter the optoelectronic properties, stability, and thermal robustness of the material. researchgate.net

The introduction of a dibenzofuran (B1670420) or dibenzothiophene (B1670422) moiety to a phenanthroimidazole core resulted in nonplanar twisted structures that reduce molecular aggregation and lead to high quantum yields. rsc.org Isomer engineering has also been employed as an effective strategy. In one study, six hot exciton (B1674681) materials were designed and synthesized via an isomer engineering strategy, with the position of a difluorobenzene substituent on the imidazole core significantly impacting device performance. acs.org The compound with the substituent at the C2 position (PPIM-22F) showed the best performance, with a maximum EQE of 7.87%. acs.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated state. acs.org This is often attributed to the restriction of intramolecular motions (RIM) in the solid state. nih.gov Fluorenyl-imidazole derivatives have been designed to exhibit AIE, which is a desirable property for solid-state lighting applications as it can overcome the common issue of aggregation-caused quenching (ACQ) seen in many traditional luminophores.

For example, a novel conjugated imidazole molecule synthesized through a one-pot multicomponent reaction was reported to exhibit strong blue fluorescence in the aggregated state. nih.gov The AIE effect was also observed in imidazole-based donor-π-acceptor dyes, where the emission intensity increased significantly in a mixed solvent system that induced aggregation. researchgate.net The development of AIE-active materials is a promising strategy for creating highly efficient and stable OLEDs.

The development of efficient and stable deep-blue emitters is a major focus in OLED research, as they are essential for full-color displays and white lighting. Fluorenyl-imidazole derivatives are particularly promising candidates for achieving deep-blue emission due to the wide bandgap of the fluorene unit. researchgate.net The color of the emitted light can be precisely tuned by modifying the molecular structure.

Strategies for achieving deep-blue emission include the introduction of fluorine substituents, which can facilitate the "state mixing" of singlet and triplet excitons, leading to higher exciton utilization. researchgate.net For instance, a difluorine-substituted phenanthro[9,10-d]imidazole derivative achieved an external quantum efficiency of 8.47% with deep-blue CIE coordinates of (0.152, 0.083). researchgate.net Another approach involves creating a D–π–A (donor-pi-acceptor) structure, where a hole-transporting unit and an electron-transporting phenanthroimidazole moiety are combined to produce deep-blue emission. rsc.org The use of multiresonant thermally activated delayed fluorescence (MR-TADF) emitters based on heteroatom-doped nanographenes has also led to some of the best-reported deep-blue TADF OLEDs. researchgate.net

Dye-Sensitized Solar Cells (DSSCs)

Fluorenyl-imidazole derivatives have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs), a type of photovoltaic cell that offers a cost-effective alternative to traditional silicon-based cells. acs.orgnih.govntu.edu.tw The core concept of a DSSC involves a dye molecule (the sensitizer) that absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the flow of electric current. biointerfaceresearch.com The design of the organic dye is critical to the cell's efficiency, and the fluorene-imidazole structure provides a robust platform for creating effective sensitizers. nih.gov

In the design of DSSC sensitizers, fluorenyl-imidazole derivatives are often structured in a donor-π-acceptor (D-π-A) configuration. nih.gov The fluorene moiety, functionalized with imidazole units, can act as a donor or part of the π-conjugated bridge that facilitates charge separation and transport. acs.orgnih.govntu.edu.tw The imidazole group itself is amphoteric and can be strategically placed to function as a donor, acceptor, or linker within the dye molecule. nih.gov

Research has shown that incorporating imidazole chromophores into fluorene-based dyes enhances their performance in several ways. The presence of the bulky imidazole group creates a hydrophobic environment around the TiO₂ surface, which helps to retard the recombination of injected electrons with the electrolyte, a common cause of efficiency loss. acs.orgnih.govntu.edu.tw This effect often leads to a higher open-circuit voltage (Voc) for the solar cell. acs.orgnih.govntu.edu.tw

For instance, a study on organic dyes containing a fluorene core decorated with one or two imidazole units demonstrated moderate power conversion efficiencies (PCE) up to 3.44%. acs.orgnih.govntu.edu.tw It was found that the dye with two imidazole groups exhibited a higher Voc due to the effective retardation of electron recombination. acs.orgnih.govntu.edu.tw The electron-richness of the conjugation pathway was identified as a key factor influencing the optical, electrochemical, and photovoltaic properties of these dyes. acs.orgnih.govntu.edu.tw

Further tailoring of the molecular structure has led to improved efficiencies. A series of imidazole-based sensitizers featuring different aryl groups (biphenyl, phenanthrene) were synthesized and tested in DSSCs. rsc.org By employing a novel potential-assisted dye staining method to increase the amount of dye loaded onto the photoanode, a PCE of 8.10% was achieved. rsc.org Another study on imidazole derivatives used as sensitizers reported a PCE of 2.01% for a dye substituted with an alkyl chain at the –NH position of the imidazole ring. ekb.eg These findings highlight the significant impact of molecular engineering on device performance.

Table 1: Photovoltaic Performance of Selected Fluorenyl-Imidazole Based Dyes in DSSCs

Dye Description Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (mV) Short-Circuit Current (Jsc) (mA cm⁻²) Fill Factor (FF) (%) Source(s)
Fluorene with two imidazole chromophores 3.44 - - - acs.orgnih.govntu.edu.tw
Imidazole derivative with alkyl chain (PP3) 2.01 730 3.75 73.9 ekb.eg
Imidazole derivative with nitrobenzene (B124822) (PP2) 0.96 80 1.59 61.6 ekb.eg

Note: Data for Voc, Jsc, and FF were not available for all studies.

Organic Semiconductors and Electronic Devices

The favorable electronic properties of fluorene and imidazole derivatives make them excellent candidates for use in organic semiconductors, which form the active components of devices like organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net Imidazole derivatives are known for their strong electron-withdrawing capabilities, good thermal stability, and excellent photoluminescence, making them suitable for various roles within an OLED, including as emitters, host materials, or electron-transporting materials (ETMs). tandfonline.com

When integrated with a fluorene core, the resulting compounds can function as highly effective hole-transporting materials. rsc.org In one study, four phenanthroimidazole derivatives (which share structural similarities with fluorenyl-imidazoles) were used as a functional layer between the standard hole-transporting layer (NPB) and the emissive layer (Alq₃) in an OLED. rsc.org This addition resulted in a device with a maximum luminous efficiency of 8.1 cd A⁻¹, a significant improvement over the standard device architecture. rsc.org This demonstrates that fluorenyl-imidazole type structures can facilitate more efficient charge injection and transport, leading to brighter and more efficient displays. rsc.org

Patents have been filed for novel imidazole derivatives for use in organic electronic devices, citing excellent performance in terms of efficiency, driving voltage, and stability. google.com The design of these organic semiconductors often involves manipulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to control charge injection and transport properties. kaust.edu.saucl.ac.uk The combination of the fluorene unit, which can be easily modified to tune the HOMO level, and the imidazole moiety, which influences the LUMO level, provides a versatile platform for designing next-generation organic semiconductors. tandfonline.comkaust.edu.sa

Polymeric Materials and Coatings Incorporating Imidazole Units

The incorporation of fluorene and imidazole units into polymer backbones yields materials with unique thermal, photophysical, and functional properties. researchgate.net Polyamides synthesized with a diamine monomer containing both fluorene-bisphenol and diaryl-substituted imidazole rings have demonstrated high thermal stability and inherent viscosities suitable for forming robust materials. researchgate.net These polymers combine the rigidity and stability of the fluorene group with the functionality of the imidazole ring. researchgate.net

Imidazole-functionalized polyfluorene derivatives have also been developed for sensory applications. acs.org These conjugated polymers can exhibit changes in their fluorescence upon interaction with specific ions or molecules, making them useful as chemosensory materials. acs.org The imidazole units provide sites for hydrogen bonding or metal coordination, which can trigger a detectable optical response. researchgate.netnih.gov

Furthermore, the ability of imidazole and its derivatives to interact with surfaces has been exploited in materials science. Imidazolium salts, the quaternized form of imidazoles, are used to create polyelectrolyte brushes on surfaces and to coat metal nanoparticles, modifying their properties and stability. researchgate.net While not strictly 1-(9H-fluoren-9-yl)-1H-imidazole, polymers containing these related structural motifs are part of a growing field of functional materials with applications ranging from antimicrobial coatings to advanced composites. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
titanium dioxide
7-bromo-9,9-diethyl-9H-fluorene-2,4-dicarbaldehyde
4,4-bis(N-(1-naphthyl)-N-phenylamino)biphenyl (NPB)
tris(8-hydroxyquinoline)aluminium (Alq₃)
9,9-bis{4-[2-(4,5-diphenylimidazol-2-yl)-4-aminophenoxy] phenyl}fluorene
9,9-bis{4-[2-(4,5-diphenylimidazol-2-yl)-4-nitrophenoxy]phenyl}fluorene

Structure Property Relationship Studies and Rational Design Principles for Fluorenyl Imidazole Compounds

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the fluorenyl-imidazole framework is highly sensitive to the nature and position of substituents on either the fluorene (B118485) or imidazole (B134444) units. The imidazole ring itself is an electron-rich system with two nitrogen atoms that can act as proton acceptors or nucleophiles. Its reactivity can be modulated through various substitution reactions. nih.govyoutube.comyoutube.com

The synthesis of substituted imidazoles is a well-established field, with methods like the Debus-Radziszewski synthesis allowing for the creation of C-substituted imidazoles from glyoxal (B1671930), formaldehyde (B43269), and ammonia (B1221849). nih.govwikipedia.org More modern techniques allow for direct functionalization of the imidazole ring through reactions such as halogenation, nitration, acylation, and alkylation. youtube.com For instance, N-arylimidazoles can be synthesized in high yields through copper-catalyzed reactions of imidazole with iodobenzene. nih.gov

The introduction of substituents has a profound effect on the molecule's electron density and, consequently, its reactivity.

Electron-Withdrawing Groups (EWGs) : Attaching EWGs (e.g., nitro, cyano, formyl groups) to the imidazole or fluorene rings decreases the electron density of the aromatic system. This makes the molecule more susceptible to nucleophilic attack and can alter the acidity of the N-H proton on the imidazole ring. An electron-withdrawing aldehyde group has been shown to cause a significant bathochromic shift in phenanthroimidazole derivatives, indicating a strong electronic pull. nih.gov

Electron-Donating Groups (EDGs) : Conversely, EDGs (e.g., alkoxy, amino groups) increase the electron density, enhancing the nucleophilicity of the imidazole ring and making the compound more reactive towards electrophiles.

The fluorene moiety can also be functionalized. For example, reactions with N-(hydroxymethyl)phthalimide can introduce phthalimidomethyl groups onto the fluorene skeleton, demonstrating that the core structure is amenable to significant chemical modification. researchgate.net These synthetic pathways provide a toolkit for creating a diverse library of fluorenyl-imidazole derivatives with tailored reactivity.

Modulation of Photophysical Properties via Structural Modifications

One of the most significant areas of research for fluorenyl-imidazole compounds is the ability to control their photophysical properties—such as light absorption and emission—through precise structural changes. This tunability makes them highly promising for applications like fluorescent probes and light-emitting devices. researchgate.netmdpi.com

The core principle involves modifying the extent of π-conjugation and the intramolecular charge transfer (ICT) character of the molecule.

Donor-Acceptor (D-A) Systems : A powerful strategy is to introduce electron-donating groups on one part of the molecule and electron-accepting groups on another. researchgate.net This creates a D-A structure that facilitates ICT upon photoexcitation, often leading to strong, solvatochromic fluorescence, where the emission color changes with solvent polarity. rsc.org For example, methoxy-substituted triphenylamine-imidazole molecules display strong fluorescence in both solution and solid states, whereas hydroxyl-substituted analogues show weaker solid-state fluorescence due to intermolecular hydrogen bonding. nih.gov

Research on related imidazole derivatives demonstrates these principles effectively. A study on imidazo-fused heterocycle dimers showed that their emission colors could be tuned successively from blue to green and yellow simply by controlling the substituents. nih.gov Similarly, strategic modifications to imidazole-based molecules, such as extending the effective conjugation length or modifying heterocyclic rings, allow for wide-range spectral tuning across the visible region from 450 nm to 630 nm. rsc.org

Table 1: Effect of Structural Modification on Photophysical Properties of Imidazole-Based Compounds
Compound TypeModificationEffect on EmissionReference
Triphenylamine-ImidazoleMethoxy vs. Hydroxyl substituentMethoxy group leads to strong solid-state fluorescence. nih.gov
Imidazo-fused DimersSubstituent ControlEmission tunable from blue to yellow. nih.gov
PhenanthroimidazoleAddition of formyl or rhodanine-3-acetic acid groupBathochromic (red) shift in emission. nih.gov
2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazoleExtension of π-system via Suzuki couplingInduces solvatofluorochromism (emission color depends on solvent polarity). rsc.org

Design Principles for Enhanced Performance in Optoelectronic Devices

The tunable photophysical properties of fluorenyl-imidazole derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Designing these molecules for high-performance devices requires consideration of several key factors beyond just the emission color.

High Photoluminescence Quantum Yield (PLQY) : For a material to be an efficient emitter in an OLED, it must have a high PLQY, meaning it efficiently converts absorbed energy into emitted light. Fluorene derivatives are known for their high photoluminescence efficiency. mdpi.com

Appropriate Energy Levels (HOMO/LUMO) : The HOMO and LUMO energy levels must be well-matched with the adjacent charge-transporting layers in the OLED stack to ensure efficient injection of electrons and holes into the emitting layer. The HOMO-LUMO gap itself dictates the emission color. For deep-blue OLEDs, a wide band gap is necessary. acs.org

Good Thermal Stability and Morphological Stability : OLEDs operate at elevated temperatures, so the materials must be thermally stable to ensure a long device lifetime. The rigid fluorene core contributes positively to this property. mdpi.com

Balanced Charge Transport : For maximum efficiency, the material should ideally transport both electrons and holes effectively, or be used in a host-guest system where charge transport is balanced. Imidazole moieties can offer bipolar charge transport characteristics. researchgate.net

A successful design strategy involves molecular isomer engineering. In one study, phenanthroimidazole-based isomers were synthesized where the position of a benzonitrile (B105546) or difluorobenzene group was varied. This subtle change significantly impacted intermolecular interactions and molecular packing, which in turn affected the device's external quantum efficiency (EQE). Devices using a 2,5-difluorophenyl substituted isomer achieved a high EQE of 7.87% with deep-blue emission coordinates of (0.16, 0.10). acs.org

Table 2: Performance of OLEDs Based on Isomeric Phenanthroimidazole Emitters
EmitterMax. EQE (%)CIE Coordinates (x, y)Emission ColorReference
PPIM-12F7.45(0.16, 0.10)Deep-Blue acs.org
PPIM-22F7.87(0.16, 0.10)Deep-Blue acs.org
PPIM-13F5.03(0.15, 0.10)Deep-Blue acs.org
PPIM-23F5.70(0.16, 0.13)Blue acs.org

Steric and Electronic Factors Governing Molecular Behavior

Steric Factors : These relate to the spatial arrangement of atoms and the physical bulk of substituent groups.

Conformational Control : The large, planar fluorene group connected to the imidazole ring creates significant steric hindrance. This can influence the dihedral angle between the two moieties, affecting the degree of electronic communication (conjugation) between them. In the solid state, the conformation is fixed, and bulky substituents can prevent close packing, which may inhibit undesirable aggregation-caused quenching of fluorescence. nih.govresearchgate.net

Molecular Packing : Steric effects play a crucial role in how molecules arrange themselves in a crystal. Crystal structures of fluorene derivatives are often characterized by a network of noncovalent interactions, such as C-H···π and π···π stacking, which are dictated by the shape and size of the molecules. researchgate.net The presence of bulky groups can direct the packing motif, influencing material properties like charge mobility.

Electronic Factors : These relate to the distribution of electrons within the molecule and how substituents modify this distribution.

Inductive and Resonance Effects : Substituents exert electronic influence through inductive effects (polarization of sigma bonds) and resonance effects (delocalization of pi electrons). These effects alter the energy of the HOMO and LUMO, directly impacting the absorption and emission wavelengths. mdpi.com

Hyperconjugation and Noncovalent Interactions : Subtle electronic interactions, such as hyperconjugation (e.g., n→σ* interactions), can stabilize certain conformations over others. nih.govresearchgate.net Furthermore, the electron distribution governs the strength and nature of intermolecular forces like hydrogen bonds and halogen bonds, which are critical in determining the crystal structure and bulk material properties. researchgate.netmdpi.com Computational studies, such as the Activation Strain Model (ASM), can be used to separate and quantify the contributions of steric strain and electronic interactions, providing a deeper understanding of how subtle ligand modifications affect molecular behavior. mdpi.com

Future Directions and Emerging Research Avenues for Fluorenyl Imidazole Systems

Development of Advanced Synthetic Routes

The synthesis of imidazole (B134444) derivatives has traditionally been accomplished through methods like the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). mdpi.comwjpsonline.com This method has been successfully utilized for creating various imidazole derivatives, including those used in advanced materials. bohrium.comacs.org For instance, the synthesis of phenanthroimidazole intermediates, a related fused-ring system, often starts with a Debus-Radziszewski reaction. acs.org

Future research is focused on developing more efficient, sustainable, and versatile synthetic methods. Key areas of development include:

One-Pot Procedures: Streamlining multi-step syntheses into single-pot reactions to improve efficiency and reduce waste. unamur.be

Mild Reaction Conditions: Moving away from harsh reagents and high temperatures to preserve sensitive functional groups and improve the environmental profile of the synthesis. A novel synthesis of fluorenyl alcohol derivatives, for example, was achieved under mild conditions using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate the fluorenyl anion in situ. mdpi.com

Catalyst Innovation: Exploring new catalysts, including metal-free options, to enhance reaction rates and selectivity. nih.gov For example, iodine has been used as a catalyst in a modified Radziszewski reaction to produce triheteroarylimidazoles in good yield. mdpi.com

These advanced synthetic strategies will enable the creation of more complex and precisely functionalized fluorenyl-imidazole structures, tailored for specific applications.

Synthetic MethodDescriptionKey FeaturesReference
Debus-Radziszewski Reaction Condensation of a dicarbonyl compound, an aldehyde, and a source of ammonia (like ammonium (B1175870) acetate).A classic, versatile method for forming the imidazole ring. mdpi.combohrium.comacs.org
TDAE-Initiated Reductive Dehalogenation Uses tetrakis(dimethylamino)ethylene (TDAE) to generate a fluorenyl anion from a halogenated precursor for reaction with electrophiles.Offers a novel and convenient synthesis under mild reaction conditions. mdpi.com
Suzuki Coupling Reactions A cross-coupling reaction used to link the imidazole core to other aromatic units, such as substituted phenyl rings.Essential for building complex D-π-A structures for materials science. acs.org
Metal-Free, Acid-Catalyzed Oxidation An alternative strategy to construct disubstituted imidazole derivatives from methyl ketones.Avoids the use of metal catalysts, contributing to greener chemistry. nih.gov

Exploration of Novel Applications in Materials Science

Fluorenyl-imidazole systems are prime candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their inherent electronic properties. researchgate.nettandfonline.com The fluorene (B118485) unit provides a rigid, thermally stable scaffold, while the imidazole moiety is a strong electron-withdrawing group, making it suitable for electron-transporting materials (ETMs) and as a component in emitters and hosts. tandfonline.comrsc.org

Emerging research is exploring their use in next-generation devices:

Deep-Blue Emitters: The design of efficient and stable deep-blue fluorescent emitters is a major goal for full-color displays and white lighting. rsc.org By strategically modifying the fluorenyl-imidazole backbone, for example by attaching different electron-donating or withdrawing groups at the C2 and N1 positions of the imidazole ring, the emission color can be precisely tuned. acs.orgrsc.org

Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role. Fluorenyl-imidazole derivatives are being developed as bipolar host materials, capable of transporting both electrons and holes, ensuring a balanced charge injection into the emissive layer and improving device efficiency. tandfonline.comrsc.org

Hybridized Local and Charge-Transfer (HLCT) Emitters: These materials combine the advantages of high photoluminescence quantum yield from locally excited (LE) states and high reverse intersystem crossing rates from charge-transfer (CT) states. Fluorenyl-imidazole systems are being designed to exhibit these HLCT characteristics, aiming to break the efficiency limits of conventional fluorescent OLEDs. researchgate.net

Chemosensors: The imidazole ring can coordinate with various ions, leading to changes in the molecule's optical properties. mdpi.comuminho.pt This opens the door to developing highly sensitive and selective fluorescent chemosensors for detecting metal ions or environmental pollutants. bohrium.commdpi.comuminho.pt

Application AreaRole of Fluorenyl-ImidazoleKey Research FindingReference
Deep-Blue OLEDs EmitterIsomer engineering on a phenanthroimidazole core led to deep-blue emitters with high external quantum efficiencies (EQE). acs.org
Phosphorescent OLEDs Bipolar Host MaterialSpirofluorene-based host materials have enabled highly efficient yellow PhOLEDs with EQEs exceeding 27%. rsc.org
HLCT Emitters FluorophoreReplacing a strong donor with a weaker phenanthroimidazole (PI) unit resulted in a material with HLCT properties and deep-blue emission. researchgate.net
Chemosensors Fluorescent ProbeA novel imidazole derivative showed fluorescence enhancement in the presence of Fe³⁺ and quenching with Cu²⁺, demonstrating sensing capabilities. mdpi.comuminho.pt

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic (hOI) materials combine the properties of both organic and inorganic components at the molecular or nanometric scale, leading to novel functionalities. nih.gov The integration of fluorenyl-imidazole systems into these hybrids is an emerging field with significant promise.

Future research directions include:

Luminescent Polymers: Incorporating fluorenyl-imidazole units into polymer matrices to create flexible, photoluminescent films. nih.gov For instance, organic-inorganic hybrid salts made from imidazo[1,5-a]pyridinium-based cations and tetrachlorocadmate anions have been successfully used as fluorescent agents in cross-linked polyurethane. nih.gov This approach prevents aggregation-caused quenching and ensures uniform luminescence.

Functionalized Surfaces: Grafting fluorenyl-imidazole derivatives onto inorganic surfaces like silica (B1680970) or metal oxides. This can be achieved using silane-functionalized imidazoles, creating materials for heterogeneous catalysis or sensing applications. unamur.be

Perovskite Solar Cells: The unique electronic properties of fluorenyl-imidazole derivatives make them potential candidates for use as interface layers in perovskite solar cells, helping to improve charge extraction and device stability.

The synergy between the organic component's processability and tunable optoelectronics and the inorganic component's stability and conductivity can lead to breakthrough materials for flexible displays, solid-state lighting, and energy conversion. nih.govnih.gov

Advanced Computational Modeling and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the design and discovery of new materials. bohrium.comresearchgate.net For fluorenyl-imidazole systems, computational modeling allows researchers to predict molecular properties before undertaking complex and time-consuming synthesis.

Key areas of focus for advanced modeling include:

Property Prediction: DFT calculations are used to determine fundamental electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org This is crucial for designing OLED materials with appropriate energy levels for efficient charge injection and transport. The calculated data from these models often show good agreement with experimental results obtained through techniques like cyclic voltammetry. acs.org

Geometric Optimization: Predicting the most stable three-dimensional structure of a molecule, which influences its packing in the solid state and, consequently, its bulk material properties. bohrium.com

Excited-State Properties: Simulating the behavior of molecules in their excited states to understand their photophysical properties, including emission color and efficiency. This helps in designing molecules with desired luminescent characteristics. acs.org

Virtual Screening: Creating large virtual libraries of fluorenyl-imidazole derivatives and computationally screening them for promising properties, allowing researchers to focus synthetic efforts on the most viable candidates.

These predictive capabilities significantly shorten the material development cycle and enable a more rational, targeted approach to designing molecules with specific functions. researchgate.netnih.gov

Computational MethodApplication in Fluorenyl-Imidazole SystemsPredicted PropertiesReference
Density Functional Theory (DFT) Geometry optimization and electronic structure calculation.HOMO/LUMO energies, bond lengths/angles, molecular electrostatic potential. bohrium.comacs.orgresearchgate.net
Time-Dependent DFT (TD-DFT) Simulation of excited states and electronic transitions.UV-Vis absorption spectra, emission wavelengths, singlet-triplet energy gaps. acs.org
Natural Transition Orbitals (NTOs) Analysis of the nature of electronic excitations.Characterization of excited states (e.g., LE, CT, HLCT). acs.org

Synergistic Approaches in Design and Application

The true potential of fluorenyl-imidazole systems lies in the synergistic interplay between the two core moieties and the additional functional groups attached to them. Future research will increasingly focus on designing molecules where the whole is greater than the sum of its parts.

Key synergistic strategies include:

Donor-Acceptor (D-A) Architectures: The fluorene unit can be part of a larger electron-donating group, while the imidazole acts as the electron-accepting core. By connecting these through a π-conjugated bridge (D-π-A), researchers can fine-tune the intramolecular charge transfer (ICT) characteristics, which directly impacts the emission color and efficiency of the material. tandfonline.com

Bipolar Design: Combining electron-donating (hole-transporting) and electron-accepting (electron-transporting) functionalities within a single molecule. For example, attaching a carbazole (B46965) unit (donor) to a fluorenyl-imidazole (acceptor) framework can create a bipolar molecule with balanced charge transport, ideal for use as a host material in PhOLEDs. acs.orgtandfonline.com

By combining these rational design principles with advanced synthesis and computational modeling, the next generation of fluorenyl-imidazole materials will be highly optimized for their target applications, from more efficient and durable OLEDs to more sensitive and specific chemical sensors. researchgate.netnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(9H-fluoren-9-yl)-1H-imidazole via Ullmann coupling?

  • Methodological Answer : The compound can be synthesized using a modified Ullmann C–N coupling protocol. Key reagents include lithium tert-butoxide (LiOt-Bu) as a base, copper(I) iodide (CuI) as a catalyst, and a mixed solvent system (e.g., t-BuOH/CH₃CN) to improve solubility of heterocyclic intermediates. Typical reaction yields range from 45–85% after purification via silica gel column chromatography. This method is scalable and avoids harsh conditions, making it suitable for lab-scale synthesis .

Q. How can purity and structural integrity be validated after synthesis?

  • Methodological Answer : Purification via silica gel column chromatography (using hexane/ethyl acetate gradients) is standard. Structural validation requires ¹H/¹³C NMR spectroscopy to confirm regioselectivity and absence of byproducts. For example, aromatic protons in the fluorenyl group typically resonate at δ 7.2–7.8 ppm, while imidazole protons appear at δ 7.0–7.5 ppm. Elemental analysis (C, H, N) should match theoretical values within ±0.3% to confirm purity .

Q. What solvents and catalysts are critical for avoiding side reactions in imidazole functionalization?

  • Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred for Pd-catalyzed cross-couplings. Catalytic systems involving Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhance regioselectivity. Copper(I) iodide is essential for Ullmann couplings but must be used under inert conditions to prevent oxidation. Trace oxygen or moisture can lead to dehalogenation byproducts, reducing yields .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can model HOMO-LUMO gaps, charge distribution, and aromaticity. Basis sets like 6-31G(d,p) are suitable for geometry optimization. For instance, the fluorenyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity in electrophilic substitutions. Validation against experimental UV-Vis spectra ensures accuracy .

Q. What crystallographic strategies resolve structural ambiguities in fluorenyl-imidazole complexes?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is critical. Key parameters include:

  • Data collection : High-resolution (< 1.0 Å) at low temperature (100 K).
  • Refinement : Anisotropic displacement parameters for non-H atoms.
  • Validation : R-factor < 5%, and residual electron density < 0.5 eÅ⁻³.
    The fluorenyl moiety’s planarity and imidazole’s dihedral angles (e.g., 10–15° relative to the fluorenyl plane) confirm steric effects .

Q. How do substituents on the imidazole ring influence biological activity in drug discovery?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 2- or 4-position of imidazole show enhanced binding to targets like EGFR. In-silico docking (AutoDock Vina) and ADMET analysis predict pharmacokinetics:

  • Lipophilicity : LogP < 5 for blood-brain barrier penetration.
  • Toxicity : Ames test for mutagenicity (e.g., fluorenyl groups may intercalate DNA).
    Experimental IC₅₀ values from MTT assays (e.g., <10 µM against HeLa cells) validate efficacy .

Q. What mechanistic insights explain regioselectivity in Pd-catalyzed C–H functionalization?

  • Methodological Answer : Regioselectivity is governed by directing groups and transition-state sterics. For example, the fluorenyl group’s bulk directs palladium to the imidazole’s C-5 position. Kinetic studies (Eyring plots) reveal activation energies (ΔG‡) of 20–25 kcal/mol. Isotopic labeling (²H/¹³C) tracks proton transfer steps, while DFT calculations identify rate-determining oxidative addition steps .

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